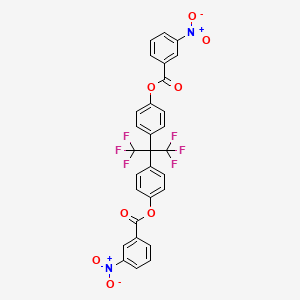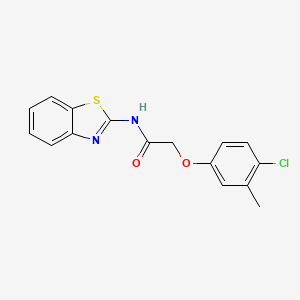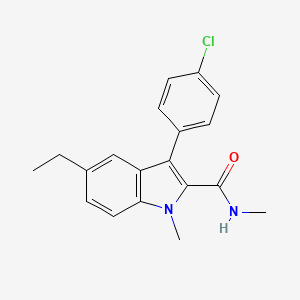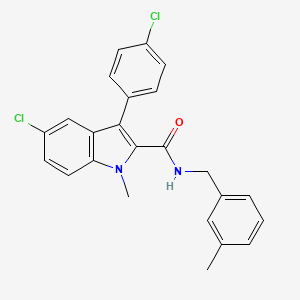![molecular formula C16H18ClNO3 B10865241 1'-(2-Chloropropanoyl)spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B10865241.png)
1'-(2-Chloropropanoyl)spiro[chromene-2,4'-piperidin]-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(2-Chloropropanoyl)spiro[chromene-2,4’-piperidin]-4(3H)-one: spirochromene , is a fascinating heterocyclic compound. Its structure features a spirocyclic framework, combining a chromene ring with a piperidine ring. This compound exhibits diverse properties and has garnered attention in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes::
- Three-Component Condensation:
- Spirochromene can be synthesized via a three-component condensation reaction. Substituted isatins (1) react with malononitrile or ethyl cyanoacetate (2) and naphthalen-1-ol or naphthalen-2-ol (3) to yield spirochromene (4) in moderate yields (50–60%):
Isatin(1)+Malononitrile or Ethyl Cyanoacetate(2)+Naphthalen-1-ol or Naphthalen-2-ol(3)→Spirochromene(4)
- This cascade cyclization pathway provides a regioselective method for synthesizing spirochromene .
- Information on large-scale industrial production methods for spirochromene is limited. research efforts continue to optimize its synthesis for practical applications.
Chemical Reactions Analysis
Spirochromene: undergoes various chemical reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Spirochromene serves as a versatile building block for designing novel organic molecules.
Biology: Researchers explore its potential as a scaffold for bioactive compounds.
Medicine: Investigations focus on its pharmacological properties, including potential drug candidates.
Industry: Spirochromene derivatives find applications in materials science and agrochemicals.
Mechanism of Action
- The exact mechanism by which spirochromene exerts its effects remains an active area of research.
Molecular Targets: It may interact with specific receptors, enzymes, or cellular components.
Pathways Involved: Further studies are needed to elucidate the pathways affected by spirochromene.
Comparison with Similar Compounds
- Spirochromene’s uniqueness lies in its spirocyclic structure.
Similar Compounds:
Properties
Molecular Formula |
C16H18ClNO3 |
|---|---|
Molecular Weight |
307.77 g/mol |
IUPAC Name |
1'-(2-chloropropanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C16H18ClNO3/c1-11(17)15(20)18-8-6-16(7-9-18)10-13(19)12-4-2-3-5-14(12)21-16/h2-5,11H,6-10H2,1H3 |
InChI Key |
UKIFAEMSKBQOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(acetylamino)-7-chloro-6-[(E)-(phenylimino)methyl]-1-benzothiophene-3-carboxylate](/img/structure/B10865158.png)


![Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10865189.png)
![4-(2-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide](/img/structure/B10865191.png)
![N-(2-chlorophenyl)-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10865205.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865213.png)
![3-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B10865215.png)

![Methyl 5-chloro-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10865229.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10865233.png)
![10-(4-methoxybenzyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10865234.png)
![N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B10865237.png)

